
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, also known as MPFE, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The exact mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is not fully understood, but it is believed to act on the brain's reward system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which may be responsible for the compound's effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. It has also been found to have an effect on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone in lab experiments is its ability to selectively target the brain's reward system, making it a useful tool for studying addiction and related disorders. However, one limitation of this compound is that its effects may vary depending on the dose and route of administration, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, including further studies on its mechanism of action and its potential applications in the treatment of addiction and related disorders. Additionally, there is a need for more research on the long-term effects of this compound and its potential for abuse. Overall, this compound shows promise as a therapeutic agent and a tool for studying the brain's reward system, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves several steps, including the reaction of 2-fluorophenol with sodium hydride, followed by the reaction of the resulting product with 4-(methylsulfonyl)piperidine. The final product is obtained through the reaction of the intermediate product with ethyl chloroformate.
Applications De Recherche Scientifique
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has been studied for its potential applications in the treatment of various medical conditions, including depression, anxiety, and addiction. It has been found to have an effect on the brain's reward system, which may be useful in the treatment of addiction. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-21(18,19)11-6-8-16(9-7-11)14(17)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAYGNADVFTRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

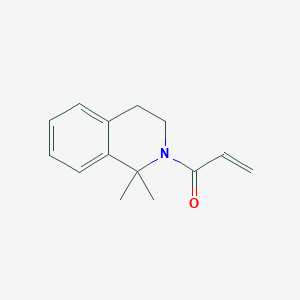

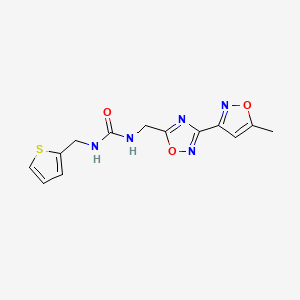
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900521.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2900523.png)
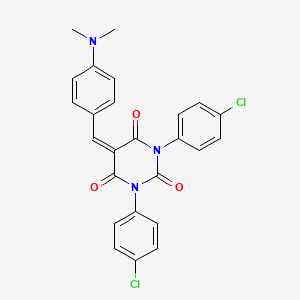
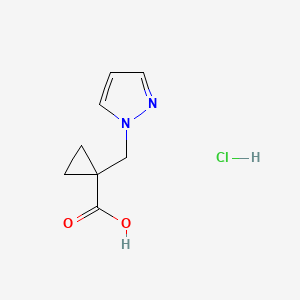
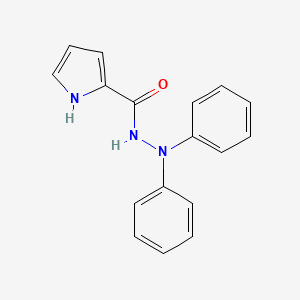

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2900529.png)
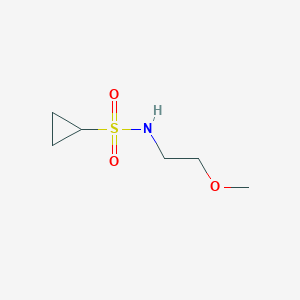
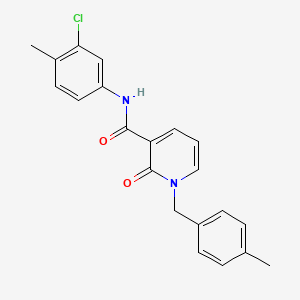
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2900534.png)
